n-Octyl-D-glucosamine

Description

Structure

3D Structure

Properties

CAS No. |

188033-95-6 |

|---|---|

Molecular Formula |

C14H29NO5 |

Molecular Weight |

291.38 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-2-(octylamino)hexanal |

InChI |

InChI=1S/C14H29NO5/c1-2-3-4-5-6-7-8-15-11(9-16)13(19)14(20)12(18)10-17/h9,11-15,17-20H,2-8,10H2,1H3/t11-,12+,13+,14+/m0/s1 |

InChI Key |

UWPXUJJRQWODJN-REWJHTLYSA-N |

SMILES |

CCCCCCCCNC(C=O)C(C(C(CO)O)O)O |

Isomeric SMILES |

CCCCCCCCN[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |

Canonical SMILES |

CCCCCCCCNC(C=O)C(C(C(CO)O)O)O |

Synonyms |

N-OCTYL-D-GLUCOSAMINE |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Profile & Mechanistic Causality

N-Octyl-D-Glucosamine in Advanced Material Science: A Technical Guide to Chiral Functional Monomers

As drug development increasingly pivots toward enantiopure formulations, the demand for scalable, high-specificity chiral resolution techniques has never been higher. Traditional analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC), are indispensable for quantification but often fall short in cost-effective, preparative-scale isolation. Enter N-octyl-D-glucosamine , a highly specialized amphiphilic molecule that has revolutionized the synthesis of Chiral Magnetic Surface Molecularly Imprinted Polymers (MMIPs).

This technical whitepaper explores the mechanistic causality, quantitative profile, and self-validating protocols for utilizing N-octyl-D-glucosamine in the enantioseparation of complex pharmaceuticals.

N-octyl-D-glucosamine (CAS: 188033-95-6) is a unique amphiphilic aminosugar derivative 1[1]. Structurally, it consists of a highly polar, stereochemically rich D-glucosamine head group and a hydrophobic n-octyl tail.

The Causality of Experimental Choices: Why use N-octyl-D-glucosamine instead of standard achiral monomers (like methacrylic acid) in molecular imprinting? When separating enantiomers—which possess identical physical dimensions but mirror-image 3D orientations—relying solely on the physical "shape" of an imprinted polymer cavity is insufficient. N-octyl-D-glucosamine introduces an inherently asymmetric chemical environment into the polymer matrix. During the pre-polymerization phase, the multiple hydroxyl groups and the secondary amine of the D-glucosamine moiety act as stereospecific hydrogen-bonding donors and acceptors 2[2]. Simultaneously, the n-octyl tail creates a hydrophobic microenvironment that stabilizes the template molecule (e.g., racemic ofloxacin) in organic solvents. This synergistic interaction dramatically increases the enantiomeric excess (ee) during the final separation phase 3[3].

Quantitative Data Summaries

To establish a baseline for experimental design, the physicochemical properties and comparative efficacy of N-octyl-D-glucosamine-based methods are summarized below.

Table 1: Physicochemical Profile of N-Octyl-D-Glucosamine

| Property | Value |

|---|---|

| CAS Number | 188033-95-6 |

| Molecular Formula | C14H29NO5 |

| Molecular Weight | 291.38 g/mol |

| Structural Classification | Amphiphilic Chiral Aminosugar |

| Key Functional Groups | Multiple -OH, Secondary Amine, Alkyl Chain |

Table 2: Comparative Efficacy of Chiral Separation Methods

| Method | Specificity | Scalability | Cost-Effectiveness | Role of N-octyl-D-glucosamine |

|---|---|---|---|---|

| Traditional HPLC | High | Low (Analytical only) | Low (Expensive columns) | N/A |

| Magnetic Surface MIPs | Very High | High (Preparative scale) | High (Reusable magnetic beads)| Acts as the chiral functional monomer |

Self-Validating Protocol: Synthesis of Chiral MMIPs for Ofloxacin Resolution

The following protocol details the synthesis of Magnetic Surface Molecularly Imprinted Polymers (MMIPs) using N-octyl-D-glucosamine to isolate the highly potent antibacterial (-)-ofloxacin from its racemic mixture. A robust scientific workflow must be self-validating; therefore, built-in quality control checkpoints are integrated into every step 3[4].

Step 1: Substrate Preparation (Fe3O4@SiO2 Core-Shell Synthesis)

-

Action: Synthesize Fe3O4 nanoparticles via co-precipitation of Fe2+/Fe3+ salts in an alkaline medium. Coat the particles with a silica layer using tetraethyl orthosilicate (TEOS) to prevent oxidation and provide a grafting surface.

-

Self-Validation Checkpoint: Apply an external NdFeB magnet to the flask. The nanoparticles must rapidly migrate to the magnetic field, leaving a clear supernatant. FT-IR analysis must show Si-O-Si stretching bands at ~1080 cm⁻¹ to confirm successful silica encapsulation.

Step 2: Pre-Assembly (The Imprinting Phase)

-

Action: Disperse the Fe3O4@SiO2 nanoparticles in a porogenic solvent (e.g., acetonitrile). Add racemic ofloxacin (the template) and N-octyl-D-glucosamine (the chiral monomer). Stir in the dark for 12 hours.

-

Causality: This incubation period allows the non-covalent self-assembly of the chiral monomer around the template, driven by hydrogen bonding and hydrophobic interactions, ensuring the eventual polymer cavity is an exact stereochemical match.

Step 3: Polymerization

-

Action: Introduce a crosslinker (e.g., ethylene glycol dimethacrylate, EGDMA) and an initiator (e.g., AIBN). Purge with nitrogen to remove oxygen (a radical scavenger) and heat to 60°C for 24 hours to trigger radical polymerization.

Step 4: Template Elution (Cavity Formation)

-

Action: Wash the resulting polymer extensively with a methanol/acetic acid mixture (9:1 v/v) to disrupt the hydrogen bonds and extract the ofloxacin template.

-

Self-Validation Checkpoint: Monitor the wash effluent continuously via UV-Vis spectroscopy at 288 nm (the λmax of ofloxacin). Elution is strictly considered complete only when the absorbance reaches absolute baseline (zero). Failure to achieve baseline results in false-positive binding during application.

Step 5: Enantioseparation Application

-

Action: Disperse the washed MMIPs into a fresh solution of racemic ofloxacin. The chiral cavities will selectively adsorb the (+)-ofloxacin enantiomer. Apply a magnetic field to pull the polymer beads out of the suspension.

-

Self-Validation Checkpoint: Analyze the remaining supernatant using a polarimeter. The specific optical rotation must match the known literature value for pure (-)-ofloxacin, confirming the successful isolation of the target drug 3[5].

Experimental Workflow Visualization

Workflow of synthesizing chiral magnetic MIPs using N-octyl-D-glucosamine for enantioseparation.

References

- CAS No : 188033-95-6 | Chemical Name : N-octyl-D-glucosamine Source: Pharmaffiliates URL

- Cas 188033-95-6, N-OCTYL-D-GLUCOSAMINE Source: Lookchem URL

- Using chiral magnetic surface molecularly imprinted polymers for chiral separation of Ofloxacin Source: ResearchGate URL

Sources

n-Octyl-D-glucosamine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of n-Octyl-D-glucosamine

Abstract

n-Octyl-D-glucosamine, a non-ionic surfactant, has emerged as a critical tool in biochemistry and drug development, particularly for the study of membrane proteins. Its unique molecular structure, characterized by a hydrophilic D-glucosamine headgroup and an eight-carbon hydrophobic alkyl chain, imparts a balance of properties that make it highly effective yet gentle. This guide provides a comprehensive overview of the core physicochemical properties of n-Octyl-D-glucosamine, its behavior in aqueous solutions, and its practical applications. We will delve into the causality behind its utility, offering field-proven insights and detailed experimental protocols for its use by researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of n-Octyl-D-glucosamine is paramount for its effective application. These characteristics dictate its behavior in solution and its interaction with biological macromolecules.

Molecular Structure and Composition

n-Octyl-D-glucosamine, systematically named 1-Deoxy-1-(octylamino)-D-glucitol, is distinguished from many other carbohydrate-based detergents. Its headgroup is a linear sugar alcohol (glucitol) derived from the reduction of glucose, not the cyclic pyranose ring found in related compounds like n-Octyl-β-D-glucopyranoside (OG). This linear structure contributes to its unique solubilization characteristics. The molecule consists of a polar head composed of five hydroxyl groups and a secondary amine, and a non-polar tail of an eight-carbon alkyl chain.

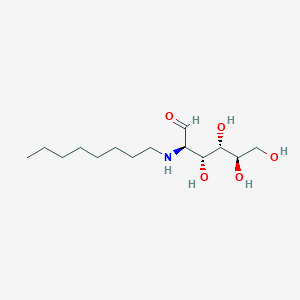

Caption: Molecular structure of n-Octyl-D-glucosamine.

Physical and Chemical Data Summary

The key quantitative properties of n-Octyl-D-glucosamine are summarized below. These values are essential for preparing stock solutions, designing experiments, and understanding its behavior under various conditions.

| Property | Value | Source(s) |

| Systematic Name | 1-Deoxy-1-(octylamino)-D-glucitol | [1] |

| CAS Number | 23323-37-7 | [2][3] |

| Molecular Formula | C₁₄H₃₁NO₅ | [1][4][5] |

| Molecular Weight | 293.40 g/mol | [1][4][5][6] |

| Appearance | White to off-white crystalline powder/solid | [3][4][6][7] |

| Melting Point | 121-124 °C | [4][6][8] |

| Purity (Typical) | ≥98% (HPLC) | [3][4] |

| Stability | Stable under normal ambient and anticipated storage and handling conditions.[2][9][10] | [2][9][10] |

Solubility Profile

The amphipathic nature of n-Octyl-D-glucosamine governs its solubility. It is readily soluble in water and polar organic solvents due to the multiple hydroxyl groups and the amine in its headgroup.[2][6] Conversely, the octyl tail limits its solubility in non-polar solvents.[2]

-

Dimethyl Sulfoxide (DMSO): Soluble with heating.[4]

-

Non-polar solvents (e.g., hexane): Insoluble.[2]

This solubility profile is advantageous for biochemical applications, allowing for the preparation of concentrated aqueous stock solutions that can be diluted into buffers for experimental use.

Behavior in Aqueous Solution: Detergent Properties

The utility of n-Octyl-D-glucosamine stems from its behavior as a surfactant in aqueous media. Like other detergents, it self-assembles into supramolecular structures called micelles above a certain concentration.

The Mechanism of Micellization

In aqueous solution at low concentrations, n-Octyl-D-glucosamine exists as individual monomers. As the concentration increases, the hydrophobic tails of the monomers create an unfavorable disruption of the hydrogen-bonding network of water. To minimize this thermodynamic penalty, the monomers spontaneously assemble into micelles once a threshold concentration is reached. In these structures, the hydrophobic octyl tails are sequestered in the core, away from water, while the hydrophilic glucosamine headgroups form the outer surface, readily interacting with the aqueous environment.

Caption: Spontaneous assembly of monomers into a micelle.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration at which micelle formation begins. It is a defining property of any detergent. Below the CMC, properties of the solution change proportionally with concentration. At and above the CMC, properties like surface tension and conductivity exhibit a sharp change in their concentration dependence.

For n-Octyl-D-glucosamine, the CMC is relatively high, a key feature that provides significant experimental advantages.

| Detergent Property | Value | Source(s) |

| Critical Micelle Concentration (CMC) | ~20-25 mM in water | [6] |

| Aggregation Number | Not widely reported | [6] |

Expert Insight: The high CMC of ~20-25 mM is highly advantageous for downstream applications.[6] Unlike detergents with low CMCs, n-Octyl-D-glucosamine monomers can be efficiently removed from protein-detergent complexes via dialysis or diafiltration.[12][13] This is because a significant concentration of monomers exists in equilibrium with the micelles, allowing for their removal and the subsequent dissociation of the micelles.

Applications in Research and Drug Development

The mild, non-denaturing nature of n-Octyl-D-glucosamine makes it a valuable reagent for handling delicate biological macromolecules.

Solubilization and Stabilization of Membrane Proteins

This is the primary application of n-Octyl-D-glucosamine. Membrane proteins reside within the lipid bilayer and are insoluble in aqueous buffers. To study them, they must be extracted from the membrane. The micelles of n-Octyl-D-glucosamine act as a mimic of the lipid bilayer, partitioning the transmembrane domains of the protein within their hydrophobic core while the hydrophilic domains remain exposed to the buffer.[6] This process effectively solubilizes the protein while preserving its native conformation and biological activity, which is crucial for functional assays and structural studies.[6][12]

Utility in Structural Biology

Obtaining high-resolution structures of membrane proteins via X-ray crystallography or cryo-electron microscopy (cryo-EM) is a significant challenge. n-Octyl-D-glucosamine is frequently used in this field because its small, uniform micelles form well-defined protein-detergent complexes that are more amenable to crystallization or vitrification than those formed with harsher or more heterogeneous detergents.[6]

Chiral Resolving Agent

Beyond its role as a surfactant, n-Octyl-D-glucosamine is also employed as a chiral resolving agent. Its inherent chirality, derived from the D-glucose precursor, allows it to interact differentially with enantiomers of chiral drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs).[4] This property is valuable in the separation and analysis of chiral compounds in pharmaceutical development.

Experimental Protocols and Best Practices

The following protocols provide standardized, self-validating workflows for common applications of n-Octyl-D-glucosamine.

Protocol: Determination of Critical Micelle Concentration (CMC)

Determining the CMC under specific experimental buffer conditions (e.g., varying pH or ionic strength) is crucial, as these factors can influence its value. The surface tension method is a reliable and universally applicable technique.[14]

Principle: The surface tension of a solution decreases as the concentration of a surfactant increases. Once the surface is saturated with monomers and micelles begin to form, the surface tension remains relatively constant. The CMC is the concentration at the inflection point of this curve.[14][15]

Methodology:

-

Prepare Stock Solution: Prepare a concentrated stock solution of n-Octyl-D-glucosamine (e.g., 200 mM) in the desired experimental buffer. Ensure it is fully dissolved.

-

Serial Dilutions: Create a series of dilutions from the stock solution, spanning a range from well below to well above the expected CMC (e.g., from 1 mM to 100 mM).

-

Equilibration: Allow each solution to equilibrate at the desired experimental temperature.

-

Measurement: Measure the surface tension of the pure buffer and each dilution using a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method).

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the n-Octyl-D-glucosamine concentration (log C).

-

CMC Determination: The plot will show two linear regions. Fit straight lines to both regions. The concentration at which these two lines intersect is the CMC.[14]

Protocol: General Procedure for Membrane Protein Extraction

Principle: This protocol outlines the solubilization of a target membrane protein from a cellular membrane preparation. The key is to use a detergent concentration sufficiently above the CMC to form micelles that can encapsulate the protein.

Caption: Workflow for membrane protein extraction.

Methodology:

-

Membrane Preparation: Start with a pellet of isolated cell membranes, prepared by standard methods such as cell lysis followed by ultracentrifugation.[16]

-

Buffer Preparation: Prepare a solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, protease inhibitors).[16] Chill the buffer to 4°C.

-

Resuspension: Resuspend the membrane pellet in the cold solubilization buffer to a final protein concentration of approximately 5-10 mg/mL.

-

Detergent Addition: From a concentrated stock solution, add n-Octyl-D-glucosamine to the resuspended membranes to a final concentration that is well above the CMC. A typical starting point is 1-2% (w/v), which corresponds to ~34-68 mM.

-

Causality: A concentration significantly above the CMC ensures a large population of micelles is available to capture the membrane proteins as they are extracted from the lipid bilayer.

-

-

Solubilization: Incubate the mixture with gentle agitation (e.g., end-over-end rotation) for 1-4 hours at 4°C. The optimal time must be determined empirically for each protein.

-

Causality: Incubation allows time for the detergent to partition into the membrane, disrupt the lipid-protein and lipid-lipid interactions, and form stable protein-detergent-lipid mixed micelles.

-

-

Clarification: Pellet the non-solubilized material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).[16]

-

Collection: Carefully collect the supernatant. This fraction contains the solubilized membrane protein, now ready for purification.

Conclusion

n-Octyl-D-glucosamine is a versatile and effective non-ionic detergent with a unique set of properties that make it highly suitable for the solubilization, stabilization, and study of membrane proteins and other biological macromolecules. Its linear hydrophilic headgroup, high CMC, and mild, non-denaturing action provide significant advantages over other classes of detergents. By understanding its core chemical properties and applying optimized experimental protocols, researchers can leverage n-Octyl-D-glucosamine to overcome key challenges in biochemistry, structural biology, and drug development.

References

-

Fengchen. (n.d.). N-Octyl-D-Glucamine BP EP USP CAS 23323-37-7 Manufacturers and Suppliers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-octyl-d-(-)-glucamine. PubChem. Retrieved from [Link]

-

Laboratory Chemicals. (n.d.). N-n-Octyl-D-glucamine, 98% 23323-37-7 India. Retrieved from [Link]

-

DrugBank. (n.d.). N-Octyl-D-Glucamine | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

Breyton, C., et al. (1997). Synthesis and characterization of N-octanoyl-beta-D-glucosylamine, a new surfactant for membrane studies. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1324(2), 235-247. Retrieved from [Link]

-

Tsuchiya, T., & Saito, S. (1984). Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins. Journal of Biochemistry, 96(5), 1593-1597. Retrieved from [Link]

-

Carl ROTH. (2024, March 2). Safety Data Sheet: N-acetyl-ß-D-glucosamine. Retrieved from [Link]

-

Wikipedia. (n.d.). n-Octyl β-D-thioglucopyranoside. Retrieved from [Link]

-

Peula-Garcia, J. M., et al. (2002). Use of n-Octyl-b-D-thioglucopyranoside in the isolation of a bacterial membrane protein: an improved method for immunological applications. Ars Pharmaceutica, 43(1-2), 141-153. Retrieved from [Link]

-

Genaxxon bioscience. (n.d.). n-Octyl-ß-D-glucopyranoside (min. 99.0% TLC). Retrieved from [Link]

-

University of Regensburg. (n.d.). Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant. Retrieved from [Link]

-

Just Agriculture. (2023, March 15). Method for Measurement of Critical Micelle Concentration. Retrieved from [Link]

-

MDPI. (2023, August 30). Solubility and Crystallization of Glucosamine Hydrochloride in Water with the Presence of Additives. Crystals. Retrieved from [Link]

-

Capot Chemical. (2008, October 23). MSDS of N-Octyl-D-glucamine. Retrieved from [Link]

-

Dojindo. (n.d.). Detergent n-Octyl-β-D-glucoside. Retrieved from [Link]

Sources

- 1. N-Octyl-D-Glucamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. 23323-37-7 , N-Octyl-D-glucamine, CAS: 23323-37-7 [chemsynlab.com]

- 3. N-n-Octyl-D-glucamine, 98% 23323-37-7 India [ottokemi.com]

- 4. Buy N-n-Octyl-D-glucamine [smolecule.com]

- 5. N-octyl-d-(-)-glucamine | C14H31NO5 | CID 129830429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. N-n-Octyl-D-Glucamine | CAS# 23323-37-7 | C₁₄H₃₁NO₅ - MainChem [mainchem.com]

- 8. mainchem.com [mainchem.com]

- 9. fishersci.fr [fishersci.fr]

- 10. capotchem.com [capotchem.com]

- 11. N-Octyl-D-Glucamine BP EP USP CAS 23323-37-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 12. Synthesis and characterization of N-octanoyl-beta-D-glucosylamine, a new surfactant for membrane studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dojindo.com [dojindo.com]

- 14. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 15. justagriculture.in [justagriculture.in]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Critical Micelle Concentration of n-Octyl-β-D-glucopyranoside

A Note on the Topic: This guide focuses on n-Octyl-β-D-glucopyranoside (also commonly referred to as octyl glucoside), a widely studied non-ionic detergent. The user's original query mentioned "n-Octyl-D-glucosamine," for which there is a lack of substantial research regarding its critical micelle concentration. Given the similarity in nomenclature and the prevalence of n-Octyl-β-D-glucopyranoside in relevant scientific fields, this guide has been developed under the assumption that the latter is the compound of interest.

Introduction: Understanding Surfactants and the Importance of the Critical Micelle Concentration

In the realm of biochemistry and drug development, the manipulation of cellular components, particularly membrane-bound proteins, is a frequent necessity. These proteins are embedded within the hydrophobic lipid bilayer of cell membranes, making their extraction and study in aqueous solutions a significant challenge. This is where surfactants, or surface-active agents, play a pivotal role.

Surfactants are amphipathic molecules, meaning they possess both a hydrophilic (water-loving) head group and a hydrophobic (water-hating) tail.[1] This dual nature allows them to interact with both aqueous environments and non-polar substances like lipids and the hydrophobic regions of proteins.[2]

At low concentrations in an aqueous solution, surfactant molecules, or monomers, will accumulate at the air-water interface, leading to a decrease in surface tension.[3] However, as the concentration increases, a point is reached where the interface becomes saturated. Beyond this point, the surfactant monomers begin to self-assemble in the bulk of the solution into thermodynamically stable aggregates known as micelles .[4][5]

The concentration at which this spontaneous formation of micelles begins is termed the Critical Micelle Concentration (CMC) .[4][5][6] The CMC is a fundamental and critical property of any surfactant.[4] Above the CMC, any additional surfactant added to the solution will primarily form more micelles, and physical properties such as surface tension, conductivity, and osmotic pressure remain relatively constant.[4][5]

n-Octyl-β-D-glucopyranoside is a mild, non-ionic detergent highly valued in the scientific community for its ability to solubilize and reconstitute membrane-bound proteins while preserving their native state and function.[7][8] Its high CMC facilitates its removal from the final protein extract by dialysis, a crucial advantage over detergents with low CMCs.[2][9] An accurate understanding and determination of its CMC are therefore paramount for its effective use in research and pharmaceutical applications.

This guide provides an in-depth exploration of the CMC of n-Octyl-β-D-glucopyranoside, detailing the theoretical underpinnings of micellization, the factors that influence it, and the experimental methodologies for its precise determination.

Physicochemical Profile of n-Octyl-β-D-glucopyranoside

Before delving into the experimental aspects, it is essential to understand the basic properties of n-Octyl-β-D-glucopyranoside.

| Property | Value | Source(s) |

| Chemical Formula | C₁₄H₂₈O₆ | [8][10] |

| Molecular Weight | 292.37 g/mol | [10] |

| Appearance | White to pale cream crystalline powder/chunks | |

| Synonyms | Octyl glucoside, OGP, n-Octylglucoside | [8][10] |

| Critical Micelle Concentration (CMC) in H₂O | ~18-25 mM (0.7% w/v) | [9][11] |

| Aggregation Number | 84 | [12] |

The Phenomenon of Micellization

The formation of micelles is a cooperative process driven by the hydrophobic effect. The hydrophobic tails of the surfactant molecules are expelled from the aqueous environment, clustering together in the core of the micelle. This minimizes the disruption of the hydrogen bonding network of water. The hydrophilic head groups form the outer shell of the micelle, remaining in contact with the surrounding water.

Caption: Self-assembly of surfactant monomers into a micelle above the CMC.

Factors Influencing the Critical Micelle Concentration

The CMC is not a fixed value but is influenced by several external factors. Understanding these is crucial for designing experiments and interpreting results accurately.

-

Temperature: The effect of temperature on the CMC of non-ionic surfactants like n-Octyl-β-D-glucopyranoside can be complex. Generally, for many non-ionic surfactants, the CMC decreases with an increase in temperature.[1] This is often attributed to the decreased hydration of the hydrophilic head groups at higher temperatures, which favors micellization.[1] However, for some ionic surfactants, the opposite trend is observed.[13]

-

Presence of Electrolytes/Salts: For ionic surfactants, the addition of salts significantly lowers the CMC. The salt ions shield the electrostatic repulsion between the charged head groups, making it easier for them to pack into micelles.[1] While n-Octyl-β-D-glucopyranoside is non-ionic, high concentrations of salts can still affect its CMC by altering the structure and solvency of water.

-

Additives: The presence of other organic molecules, such as alcohols or other surfactants, can alter the CMC.[1][3] These molecules can be incorporated into the micelles, affecting their stability and the concentration at which they form.

-

Structure of the Surfactant: The length of the hydrophobic alkyl chain has a significant impact. Longer chains lead to a lower CMC because the increased hydrophobicity provides a stronger driving force for micellization.[1]

Experimental Determination of the CMC

Several well-established techniques can be used to determine the CMC of n-Octyl-β-D-glucopyranoside. This section details three of the most common and reliable methods.

Surface Tensiometry

Principle: This is a classic and widely used method. It relies on the principle that as the concentration of a surfactant in a solution increases, the surfactant monomers adsorb at the air-water interface, causing a decrease in surface tension.[6] This decrease continues until the CMC is reached. At the CMC, the interface becomes saturated with monomers, and any further addition of surfactant results in the formation of micelles in the bulk solution, which do not significantly affect the surface tension.[3][14] Consequently, a plot of surface tension versus the logarithm of the surfactant concentration will show a distinct break or inflection point, which corresponds to the CMC.[6][15]

Experimental Protocol (Wilhelmy Plate Method):

-

Preparation of Solutions: Prepare a series of aqueous solutions of n-Octyl-β-D-glucopyranoside with a range of concentrations that bracket the expected CMC (e.g., from 1 mM to 50 mM). High-purity water is essential to avoid contamination.[15]

-

Instrument Setup: Use a tensiometer equipped with a Wilhelmy plate (a thin platinum plate). Ensure the plate is meticulously cleaned (e.g., by flaming) to guarantee proper wetting. Calibrate the instrument according to the manufacturer's instructions.[15]

-

Measurement:

-

Begin with the most dilute solution to minimize contamination.

-

Immerse the Wilhelmy plate into the solution.

-

The instrument measures the force exerted on the plate by the surface tension of the liquid.

-

Record the surface tension value once it has stabilized.

-

Repeat the measurement for each concentration, moving from dilute to concentrated.

-

Data Analysis:

-

Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.[6]

-

The resulting graph will typically show two linear regions with different slopes.

-

The CMC is determined from the concentration at the intersection of the two extrapolated linear portions of the curve.[6]

Caption: Workflow for CMC determination using surface tensiometry.

Causality and Trustworthiness: This method is highly reliable because it directly measures a fundamental property that defines the CMC. The self-validating nature of the protocol lies in the clear, expected graphical outcome: a sharp change in the slope of the surface tension plot. An absence of this distinct inflection point would indicate experimental error, such as contamination or instrument malfunction. The use of a high-purity solvent and meticulous cleaning of the plate are critical to prevent surface-active impurities from affecting the measurements.[4]

Fluorescence Spectroscopy

Principle: This sensitive technique utilizes a hydrophobic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH) or pyrene, whose fluorescence characteristics are highly dependent on the polarity of its microenvironment.[15][16] Below the CMC, the probe is in the polar aqueous environment. Above the CMC, the hydrophobic probe preferentially partitions into the nonpolar, hydrocarbon-like core of the micelles.[15] This change in environment causes a significant shift in the fluorescence emission spectrum or a change in the fluorescence intensity. By monitoring this change as a function of surfactant concentration, the onset of micelle formation, and thus the CMC, can be determined.[16][17]

Experimental Protocol (using DPH):

-

Stock Solutions: Prepare a concentrated stock solution of n-Octyl-β-D-glucopyranoside. Prepare a stock solution of the fluorescent probe DPH in a suitable organic solvent (e.g., tetrahydrofuran).[16]

-

Sample Preparation: Prepare a series of vials containing the same, very low concentration of DPH. Add varying amounts of the surfactant stock solution to create a range of concentrations bracketing the expected CMC. The final concentration of the organic solvent from the probe stock should be kept minimal.

-

Incubation: Allow the samples to equilibrate.

-

Fluorescence Measurement:

-

Use a fluorescence spectrophotometer.

-

Set the excitation wavelength for DPH (e.g., 358 nm) and measure the emission intensity at the wavelength of maximum emission (e.g., 430 nm).[16]

-

Record the fluorescence intensity for each sample.

-

Data Analysis:

-

Plot the fluorescence intensity on the y-axis against the surfactant concentration on the x-axis.

-

The plot will show an initial low fluorescence intensity, followed by a sharp increase as the probe moves into the micelles. At very high concentrations, the fluorescence may plateau as all the probe becomes incorporated into micelles.[16]

-

The CMC is determined from the intersection of the two straight lines drawn through the data points in the pre-micellar and the micellar concentration regions.[16]

Caption: Workflow for CMC determination using fluorescence spectroscopy.

Causality and Trustworthiness: The expertise in this method lies in selecting an appropriate probe and understanding its behavior. A neutral probe like DPH is advantageous as its partitioning is not influenced by electrostatic interactions, making it suitable for non-ionic, ionic, and zwitterionic detergents.[16] The protocol is self-validating because the formation of micelles provides the only plausible explanation for the dramatic change in the probe's microenvironment and the resulting sharp increase in fluorescence. The sensitivity of this method allows for the use of very low surfactant concentrations.

Isothermal Titration Calorimetry (ITC)

Principle: ITC is a powerful thermodynamic technique that directly measures the heat released or absorbed during a molecular interaction.[18][19] In the context of micellization, it measures the enthalpy change (ΔH) associated with the process. When a concentrated solution of surfactant is titrated into a buffer, the initial injections result in the dilution of monomers, which has a small heat effect. As the concentration in the cell approaches and surpasses the CMC, the injected monomers start to form micelles. This process of micellization is associated with a characteristic enthalpy change. The ITC instrument detects this heat change.[20][21] A plot of the heat change per injection versus the total surfactant concentration yields a sigmoidal curve, from which the CMC and the enthalpy of micellization can be determined.[20]

Experimental Protocol:

-

Sample Preparation:

-

Prepare a solution of n-Octyl-β-D-glucopyranoside in a suitable buffer at a concentration well above the CMC (e.g., 150-200 mM). This will be the "titrant" in the syringe.

-

Fill the sample cell of the calorimeter with the same buffer.

-

Ensure both the syringe and cell solutions are thoroughly degassed to prevent air bubbles.

-

-

Instrument Setup: Set the experimental temperature and allow the instrument to equilibrate to a stable baseline.

-

Titration: Perform a series of small, precisely controlled injections (e.g., 2-10 µL) of the concentrated surfactant solution from the syringe into the sample cell. Allow sufficient time between injections for the signal to return to the baseline.

-

Data Acquisition: The instrument records the heat flow (power) required to maintain a zero temperature difference between the sample and reference cells.[18]

Data Analysis:

-

Integrate the heat flow peaks for each injection to obtain the enthalpy change per injection (ΔH).

-

Plot this ΔH per mole of injectant against the total surfactant concentration in the cell.

-

The resulting plot (a titration curve or enthalpogram) will show a sharp transition. The CMC is typically determined from the inflection point or the break-point of this curve.[20]

Caption: Workflow for CMC determination using Isothermal Titration Calorimetry.

Causality and Trustworthiness: ITC provides a comprehensive thermodynamic profile of micellization in a single experiment, yielding both the CMC and the enthalpy of micellization. The expertise lies in the experimental design, particularly in choosing appropriate concentrations for the syringe and cell to ensure a well-defined transition in the binding isotherm. The method's trustworthiness comes from its direct measurement of the heat of micellization. The sigmoidal shape of the resulting plot is a distinct signature of a cooperative binding or assembly process, validating the data.

Applications in Drug Development and Research

The precise knowledge of n-Octyl-β-D-glucopyranoside's CMC is crucial for its application in several key areas:

-

Solubilization of Membrane Proteins: This is the primary application. To extract membrane proteins, a concentration of n-Octyl-β-D-glucopyranoside well above its CMC is typically used.[2] The micelles create a hydrophobic environment that mimics the cell membrane, thereby solubilizing the protein while maintaining its structural integrity.

-

Reconstitution of Proteins: After purification, proteins can be reconstituted into liposomes or other model membranes. This often involves removing the detergent, which is facilitated by n-Octyl-β-D-glucopyranoside's high CMC, allowing for easy removal through dialysis.[2]

-

Drug Formulation: Surfactants are often used in pharmaceutical formulations to solubilize poorly water-soluble drugs, enhancing their bioavailability. Understanding the CMC is essential for optimizing these formulations.

-

In Vitro Assays: In biological assays, n-Octyl-β-D-glucopyranoside can be used to permeabilize cells or isolate cellular components.[7][22] Its concentration relative to the CMC will determine whether it acts as a monomer or as part of a micellar structure, which can have different effects on the biological system.[22]

Conclusion

The critical micelle concentration is a cornerstone property of the non-ionic detergent n-Octyl-β-D-glucopyranoside, dictating its behavior in solution and its efficacy in a multitude of scientific applications. As a mild and effective solubilizing agent, it remains an indispensable tool for researchers working with membrane proteins and in the development of pharmaceutical formulations. The choice of method for CMC determination—be it the directness of surface tensiometry, the sensitivity of fluorescence spectroscopy, or the thermodynamic depth of isothermal titration calorimetry—should be guided by the specific requirements of the research question and the available instrumentation. A thorough understanding of the principles behind these methods and the factors that can influence the CMC ensures accurate, reproducible results and the successful application of this versatile detergent.

References

Sources

- 1. leapchem.com [leapchem.com]

- 2. dojindo.com [dojindo.com]

- 3. biolinscientific.com [biolinscientific.com]

- 4. justagriculture.in [justagriculture.in]

- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. n-Octyl-β-D-glucopyranoside | CAS 29836-26-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. n-Octyl-beta-D-glucopyranoside, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. octyl beta-D-glucopyranoside | C14H28O6 | CID 62852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. arxiv.org [arxiv.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. e-portal.ccmb.res.in [e-portal.ccmb.res.in]

- 17. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 18. Isothermal titration calorimetry [cureffi.org]

- 19. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 20. A Source of Systematic Errors in the Determination of Critical Micelle Concentration and Micellization Enthalpy by Graphical Methods in Isothermal Titration Calorimetry [mdpi.com]

- 21. pubs.aip.org [pubs.aip.org]

- 22. file.medchemexpress.com [file.medchemexpress.com]

Technical Guide: n-Octyl-D-Glucosamine & n-Octyl-β-D-Glucopyranoside

The following technical guide is structured to address the specific request for n-Octyl-D-glucosamine while providing critical disambiguation regarding the widely used detergent n-Octyl-β-D-glucopyranoside (OG) . In drug development and membrane protein research, these terms are frequently confused due to their similar nomenclature, yet their physicochemical properties and applications differ significantly.

Part 1: Executive Disambiguation & Molecular Identity

In high-precision research, nomenclature errors can lead to failed formulations. It is critical to distinguish between the amine-derivative (Glucamine) and the glycoside detergent (Glucoside).

The "Two Octyls" Problem

Researchers often request "Octyl Glucosamine" when referring to the standard non-ionic detergent Octyl Glucoside (OG) . However, N-Octyl-D-glucamine is a distinct chemical entity (often an intermediate for MEGA-series detergents).

Table 1: Physicochemical Comparison

| Property | n-Octyl-β-D-glucopyranoside (OG) | N-Octyl-D-glucamine |

| Primary Application | Membrane Protein Solubilization (Standard) | Synthesis Intermediate / Chiral Ligand |

| Molecular Weight | 292.37 g/mol | 293.40 g/mol |

| CAS Number | 29836-26-8 | 23323-37-7 |

| Formula | C₁₄H₂₈O₆ | C₁₄H₃₁NO₅ |

| Chemical Class | Non-ionic Detergent (Glucoside) | Amino-sugar derivative (Glucamine) |

| CMC (H₂O) | ~18–25 mM (0.53%) | N/A (pH dependent) |

| Solubility | High (>100 mg/mL) | Moderate (pH dependent) |

Editorial Note: As the context of this guide is "Drug Development" and "Researchers," the following sections prioritize the functional detergent (OG) used for protein solubilization, while retaining the exact molecular weight data for the Glucamine variant above for verification.

Part 2: The Science of Solubilization (OG Focus)

Mechanism of Action

n-Octyl-β-D-glucopyranoside (OG) is favored in drug development because it is a non-denaturing, non-ionic detergent . Unlike SDS (which denatures proteins by disrupting internal hydrophobic cores), OG displaces lipid molecules surrounding the membrane protein, forming a water-soluble protein-detergent complex (PDC).

-

Short Alkyl Chain (C8): The octyl chain is relatively short, leading to a high Critical Micelle Concentration (CMC).

-

High CMC Advantage: The high CMC (18–25 mM) allows OG to be easily removed by dialysis , facilitating protein reconstitution into liposomes or crystallization—a critical feature for structure-based drug design (SBDD).

Micelle Dynamics & CMC

Understanding the CMC is vital for stoichiometry. Below the CMC, OG exists as monomers. Above the CMC, it forms micelles.

-

Working Concentration: Solubilization typically requires 1.0% to 2.0% (w/v) OG, which is well above the CMC (~0.53%).

Figure 1: The transition from monomer to micelle is concentration-dependent. Effective protein solubilization occurs only when the detergent concentration exceeds the CMC.

Part 3: Experimental Protocol (Membrane Protein Extraction)

Objective: Solubilize a target transmembrane protein from a cell pellet using n-Octyl-β-D-glucopyranoside.

Reagent Preparation

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, Protease Inhibitor Cocktail.

-

10% (w/v) OG Stock: Dissolve 1.0 g of n-Octyl-β-D-glucopyranoside (MW 292.37) in 10 mL ultrapure water.

-

Note: Do not heat vigorously; OG is stable but hydrolysis can occur at high temperatures/low pH.

-

Step-by-Step Workflow

-

Cell Lysis (Mechanical): Resuspend cell pellet in Lysis Buffer (without detergent). Disrupt cells (sonication or French press) to obtain membrane fractions.

-

Membrane Isolation: Centrifuge at 100,000 x g for 1 hour at 4°C. Discard supernatant (cytosolic proteins).

-

Solubilization:

-

Resuspend the membrane pellet in Lysis Buffer.

-

Add 10% OG Stock dropwise to a final concentration of 1.5% (w/v) (approx. 50 mM).

-

Why 50 mM? This is ~2x the CMC, ensuring sufficient micelle formation to encase hydrophobic domains.

-

-

Incubation: Rotate gently at 4°C for 1–2 hours.

-

Clarification: Centrifuge at 20,000 x g for 30 mins to remove insoluble aggregates.

-

Validation: Analyze the supernatant (soluble fraction) via SDS-PAGE or Western Blot.

Figure 2: Logical flow for isolating membrane proteins. The critical step is the addition of OG to the isolated membrane fraction, not the initial lysate.

Part 4: Troubleshooting & Purity (E-E-A-T)

Alpha vs. Beta Anomers

Commercially available OG is often >98%

- -anomer: High solubility, well-defined CMC (~20 mM).

- -anomer: Often forms crystalline precipitates at lower temperatures.

-

Validation: If your 10% stock solution becomes cloudy at 4°C, it may contain significant

-anomer impurities or long-chain alcohol contaminants (e.g., n-octanol).

Detergent Removal (Dialysis)

Because the micelle molecular weight of OG is relatively small (~8,000 Da to 25,000 Da depending on conditions), it can be removed via dialysis tubing with a high molecular weight cutoff (MWCO).

-

Protocol: Use a 12–14 kDa MWCO membrane. Dialyze against detergent-free buffer. The high CMC drives the equilibrium toward monomers, which pass through the membrane.

References

n-Octyl-D-glucosamine: Surfactant Classification, Mechanistic Properties, and Advanced Applications

Executive Summary

In the landscape of amphiphilic molecules, n-Octyl-D-glucosamine occupies a highly specialized niche. Unlike conventional linear non-ionic surfactants (e.g., alkyl polyglucosides), this compound integrates a primary/secondary amine linkage between its hydrophobic alkyl tail and its hydrophilic carbohydrate head. This unique structural dichotomy allows it to function not only as a highly effective solubilizing agent for membrane proteins but also as a potent chiral resolving agent in advanced separation sciences [1].

This technical guide provides a comprehensive analysis of the classification, physicochemical properties, and synthesis of n-octyl-D-glucosamine, alongside field-proven protocols for its deployment in molecular imprinting and chiral chromatography.

Molecular Classification and Physicochemical Profiling

Surfactant Classification

n-Octyl-D-glucosamine is formally classified as a pH-responsive non-ionic alkylaminosaccharide surfactant .

-

At physiological and basic pH (pH > 8): The secondary amine group remains unprotonated, and the molecule behaves as a classic non-ionic surfactant. It relies entirely on the extensive hydrogen-bonding network of its glucosamine hydroxyl groups for aqueous solvation.

-

At acidic pH (pH < 6): The amine group undergoes protonation, shifting the molecule into a cationic surfactant state. This pH-dependent switch alters its Critical Micelle Concentration (CMC) and allows for dynamic electrostatic interactions with negatively charged biomolecules or silica substrates.

Structural Causality

The selection of an eight-carbon (C8) aliphatic chain is not arbitrary. In surfactant design, the C8 tail provides a precise Hydrophilic-Lipophilic Balance (HLB) that drives micellization without rendering the monomer insoluble in aqueous media [2]. Furthermore, compared to its analog N-octyl-D-glucamine, n-octyl-D-glucosamine lacks one specific hydroxymethyl group, which subtly increases its lipophilicity and alters its spatial packing during micelle formation [1].

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of n-octyl-D-glucosamine, critical for formulation and experimental design [1] [2].

| Parameter | Value | Analytical Method / Condition |

| Molecular Formula | C₁₄H₃₁NO₄ | Elemental Analysis |

| Molar Mass | 277.4 g/mol | Mass Spectrometry |

| Melting Point | 121 °C – 124 °C | Differential Scanning Calorimetry (DSC) |

| Specific Rotation [α]D | -15º | Polarimetry (c=1, Methanol) |

| Vapor Pressure | 3.34 × 10⁻¹³ mmHg | Knudsen Effusion Method (25 °C) |

| Solubility Profile | H₂O (Slightly), MeOH (Soluble, heated) | Turbidimetry |

Synthesis Methodologies

The industrial and academic standard for synthesizing n-octyl-D-glucosamine relies on the reductive amination of D-glucose or D-glucosamine with n-octylamine. Modern approaches utilize palladium-catalyzed flow synthesis to prevent thermal degradation of the saccharide and ensure high stereoselectivity [1].

Fig 1. Synthesis workflow of n-Octyl-D-glucosamine via reductive amination.

Protocol 1: Catalytic Flow Synthesis of n-Octyl-D-glucosamine

-

Rationale: Traditional batch synthesis often suffers from over-alkylation. A continuous flow protocol using a palladium catalyst ensures high stereoselectivity and minimizes thermal degradation.

-

Step 1: Precursor Preparation. Dissolve 1.0 eq of D-glucosamine and 1.1 eq of n-octylamine in anhydrous methanol to form the reactant stream.

-

Step 2: Imine Formation. Pump the mixture through a heated reactor coil (80 °C) with a residence time of 15 minutes to facilitate Schiff base condensation.

-

Step 3: Catalytic Reduction. Introduce the stream into a packed-bed reactor containing a Palladium-benzonitrile triflate complex under a continuous hydrogen pressure of 4 bar [1].

-

Step 4: In-line Purification. Pass the effluent through a column packed with Amberlyst 15 to scavenge unreacted amines and residual palladium.

-

Step 5: Crystallization. Concentrate the eluate in vacuo and recrystallize from ethanol/water to yield high-purity (>98%) n-octyl-D-glucosamine.

Advanced Applications: Chiral Resolution

Beyond its use as a standard solubilizer, n-octyl-D-glucosamine is a highly sought-after chiral monomer in the fabrication of Magnetic Molecularly Imprinted Polymers (MMIPs) [3]. Its multiple hydroxyl groups form stereospecific hydrogen bonds with template molecules, while the octyl chain provides a hydrophobic pocket, perfectly mimicking biological receptor sites. It is extensively used to isolate (-)-ofloxacin from racemic mixtures[4].

Fig 2. Workflow for synthesizing chiral MMIPs using n-Octyl-D-glucosamine.

Protocol 2: Fabrication of Chiral MMIPs for (-)-Ofloxacin Resolution

-

Rationale: By polymerizing a matrix around a template molecule (ofloxacin) bonded to our chiral surfactant, we create a synthetic receptor. Upon removal of the template, the remaining cavity is stereospecifically complementary to the (-)-enantiomer.

-

Step 1: Support Functionalization. Coat Fe₃O₄ magnetic nanoparticles with a silica layer (Fe₃O₄@SiO₂) using tetraethoxysilane (TEOS) via a base-catalyzed sol-gel process. This prevents iron oxidation and provides a grafting surface.

-

Step 2: Pre-assembly. In a porogenic solvent (e.g., methanol/acetonitrile), dissolve (±)-ofloxacin (template) and n-octyl-D-glucosamine (chiral monomer) in a 1:4 molar ratio. Stir for 2 hours at 4 °C to allow non-covalent complexation [4].

-

Step 3: Polymerization. Add ethylene glycol dimethacrylate (EGDMA) as a cross-linker and 2,2′-azobisisobutyronitrile (AIBN) as an initiator. Purge with N₂ and heat to 60 °C for 24 hours under mechanical stirring.

-

Step 4: Template Extraction. Isolate the magnetic polymers using an external magnetic field. Wash the polymers sequentially with a methanol/acetic acid (9:1, v/v) solution to disrupt the hydrogen bonds and extract the ofloxacin template [4].

-

Step 5: Validation. Verify the removal of the template via UV-Vis spectroscopy. The resulting cavities will now selectively adsorb (-)-ofloxacin from racemic solutions.

Conclusion

n-Octyl-D-glucosamine represents a sophisticated class of amphiphilic molecules. By bridging the gap between traditional non-ionic surfactants and chiral resolving agents, it provides researchers with a versatile tool for both biomolecular solubilization and the precise enantiomeric separation of complex pharmaceuticals. Strict adherence to catalytic synthesis protocols and controlled polymerization environments is essential to fully leverage its stereospecific capabilities.

References

- Buy N-n-Octyl-D-glucamine - Smolecule Source: Smolecule URL

- N-Octyl-D-Glucamine BP EP USP CAS 23323-37-7 - GNEE Source: Chemmarkets URL

- Bio-based Surfactants - Radboud Repository Source: Radboud University Repository URL

- Modification of Silicone Hydrogel Contact Lenses for the Selective Adsorption of Ofloxacin Source: ResearchGate URL

Whitepaper: The Principle of n-Octyl-D-glucosamine in Membrane Protein Solubilization

Executive Summary

Membrane proteins represent over 60% of contemporary pharmacological drug targets. However, their highly amphiphilic nature makes them notoriously difficult to isolate in a stable, native conformation. In structural biology and drug development, n-Octyl-D-glucosamine (structurally and functionally synonymous in this context with N-Octyl-D-glucamine or NOG , CAS 23323-37-7) has emerged as a premier non-ionic detergent .

Unlike harsh ionic detergents that denature target molecules, NOG provides a mild, self-assembling micellar environment that mimics the native lipid bilayer. This technical guide explores the physicochemical principles, thermodynamic mechanisms, and self-validating experimental workflows required to successfully leverage NOG for membrane protein solubilization.

Physicochemical Principles of Solubilization

The efficacy of NOG lies in its precise molecular architecture. It features a hydrophilic D-glucamine head group paired with a hydrophobic n-octyl aliphatic chain. This dual nature allows it to act as an amphiphilic wedge during membrane disruption.

The Thermodynamic Mechanism

Solubilization is not a single event but a thermodynamic progression driven by the Critical Micelle Concentration (CMC) . For NOG, the CMC is approximately 20–25 mM in aqueous solution .

-

Partitioning: Below the CMC, NOG monomers partition into the native lipid bilayer, intercalating their hydrophobic octyl tails alongside lipid acyl chains.

-

Destabilization: As the concentration approaches the CMC, the membrane reaches saturation. The bulky D-glucamine head groups induce positive curvature and steric strain, destabilizing the lipid-lipid interactions.

-

Micellization: Above the CMC (>25 mM), the membrane fragments. NOG molecules envelop the hydrophobic transmembrane domains of the protein, forming a stable Protein-Detergent Complex (PDC) , while excess lipids form mixed lipid-detergent micelles.

Figure 1: Thermodynamic progression of membrane protein solubilization using n-Octyl-D-glucosamine.

Comparative Detergent Analysis

Selecting the correct detergent requires balancing extraction efficiency against protein stability. NOG is particularly favored in X-ray crystallography and Cryo-EM because its high CMC allows for rapid removal via dialysis, a critical step for 3D crystal lattice formation .

| Detergent | Chemical Nature | CMC (mM) | Micelle MW (kDa) | Dialyzable | Primary Application |

| n-Octyl-D-glucamine (NOG) | Non-ionic | ~20–25 | ~8.0 | Yes | Structural biology, Cryo-EM |

| n-Octyl-β-D-glucoside (OG) | Non-ionic | ~20–25 | ~8.0 | Yes | Crystallography, gentle extraction |

| DDM | Non-ionic | ~0.17 | ~70.0 | No | Highly stable PDC formation |

| Triton X-100 | Non-ionic | ~0.2–0.9 | ~90.0 | No | General biochemical assays |

| CHAPS | Zwitterionic | ~8.0 | ~6.1 | Yes | Ion channel solubilization |

Self-Validating Experimental Protocol

A robust protocol cannot rely on blind execution; it must incorporate internal feedback loops to validate success. The following methodology details the extraction of a target membrane protein using NOG, engineered as a self-validating system.

Phase 1: Membrane Preparation & Resuspension

-

Action: Lyse the host cells and isolate the raw membrane fraction via ultracentrifugation (100,000 × g). Resuspend the pellet in a basal optimization buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.4).

-

Causality: Glycerol is explicitly included to stabilize the exposed hydrophobic regions of the protein prior to detergent shielding. The pH and ionic strength are calibrated to mimic physiological conditions, preventing premature denaturation.

Phase 2: Detergent Titration & Solubilization

-

Action: Add NOG to the suspension to achieve a final concentration of 50 mM (approximately 2× to 2.5× the CMC) . Incubate at 4°C for 1–2 hours with gentle end-over-end rotation.

-

Causality: Solubilization is driven by the lipid-to-detergent ratio. Using 2× CMC ensures sufficient micellar formation to extract the protein without excessively stripping essential annular lipids that maintain protein function. The 4°C temperature suppresses endogenous protease activity and minimizes the thermal unfolding of the transiently destabilized protein.

Phase 3: Phase Separation

-

Action: Centrifuge the mixture at 100,000 × g for 1 hour at 4°C. Carefully separate the supernatant (containing the solubilized PDCs) from the pellet (containing insoluble debris and un-extracted proteins).

Phase 4: The Self-Validating Loop (Quality Control)

-

Action: Perform a Western Blot on both the supernatant and the pellet. Subsequently, inject the supernatant into a Size Exclusion Chromatography (SEC) column (e.g., Superdex 200).

-

Causality & Validation: This step closes the validation loop.

-

Western Blot: If the target protein remains in the pellet, the lipid-to-detergent ratio was too low, dictating a need to increase the NOG concentration in the next iteration.

-

SEC: If SEC yields a sharp, symmetrical peak, the PDC is monodisperse and properly folded. Conversely, a peak in the void volume indicates protein aggregation, signaling that NOG may have over-delipidated the protein, requiring the addition of supplementary lipids (e.g., Cholesterol Hemisuccinate) during Phase 2.

-

Figure 2: Self-validating experimental workflow for membrane protein extraction using NOG.

Downstream Applications in Drug Development

The ultimate goal of solubilization is downstream structural and functional characterization. NOG excels in two primary domains:

-

Cryo-Electron Microscopy (Cryo-EM): NOG's small micellar size (~8 kDa) reduces background noise in Cryo-EM micrographs. Large micelles (like those of DDM) can obscure the structural details of small membrane proteins. NOG provides a tight, conformal micellar shield that enhances particle alignment and resolution.

-

Affinity Chromatography & Crystallization: Because NOG is a non-ionic sugar derivative, it does not interfere with standard IMAC (Immobilized Metal Affinity Chromatography) resins. Furthermore, its high CMC means it can be rapidly dialyzed away, forcing the protein to precipitate into highly ordered 3D crystals required for X-ray diffraction.

References

The Advent of a Gentle Giant: n-Octyl-β-D-glucosamine's Rise as a Foundational Detergent in Membrane Biology

A Senior Application Scientist's Guide to the Discovery, Properties, and Practical Application of Octyl Glucoside

Foreword: The Membrane Protein Problem

Integral membrane proteins, the gatekeepers and communicators of the cell, have long posed a formidable challenge to biochemists. Embedded within the hydrophobic lipid bilayer, they are insoluble in aqueous solutions, a prerequisite for most biochemical and structural analyses. The quest to study these critical molecules necessitated the development of molecular tools that could gently coax them from their native lipid environment while preserving their delicate structures and functions. This need gave rise to the field of detergent biochemistry, a constant search for the ideal amphiphile—a molecule capable of mimicking the lipid bilayer to keep membrane proteins soluble and stable. Early detergents, while effective at solubilization, were often harsh, denaturing the very proteins researchers sought to study. The stage was set for a new class of reagent, one that balanced solubilizing power with a gentle touch. This is the story of n-Octyl-β-D-glucosamine (OG), a non-ionic detergent whose unique properties revolutionized membrane protein science.

From Chemical Curiosity to Biochemical Breakthrough: The Genesis of Octyl Glucoside

The concept of alkyl glycosides was not new. The first synthesis was reported as early as 1938 by C. R. Noller and C. W. Rockwell.[1] However, their potential as tools in biochemistry remained largely untapped for decades. The landscape of membrane biology in the mid-20th century was dominated by detergents like sodium dodecyl sulfate (SDS), which was powerfully denaturing, and polyoxyethylene-based non-ionic detergents like Triton X-100. While milder than SDS, Triton X-100 and its relatives suffered from significant drawbacks: they were heterogeneous mixtures with large, ill-defined micelles and had very low critical micelle concentrations (CMC). This low CMC made them exceedingly difficult to remove by dialysis, complicating downstream experiments such as protein reconstitution into artificial bilayers.[2]

The turning point for alkyl glucosides came in the 1970s. Researchers began to recognize the potential of these simple, well-defined molecules. A key advantage was their non-ionic nature, which prevented the harsh denaturation associated with ionic detergents.[2] One of the earliest significant applications in a biological context was reported in 1979 by Lin and colleagues, who synthesized octyl glucoside and demonstrated its superior ability to selectively extract membrane enzymes from hog kidney brush borders compared to Triton X-100.[2] They noted that OG could preferentially solubilize certain enzymes while leaving others, presumably more deeply embedded, in the membrane.[2]

Crucially, the widespread adoption of octyl glucoside was catalyzed by the development of a practical and efficient synthesis method. In 1978, Keana and Roman published an "improved synthesis" that achieved a 60-70% overall yield without the need for isolating intermediates.[3] This breakthrough made high-purity octyl glucoside more accessible and affordable, paving the way for its ascent as a staple detergent in laboratories worldwide.[4]

The Physicochemical Profile of an Ideal Detergent

The success of n-Octyl-β-D-glucosamine stems from a unique combination of physical and chemical properties that make it exceptionally well-suited for handling membrane proteins. Its structure is simple and elegant: a hydrophilic glucose headgroup attached via a β-glycosidic bond to a hydrophobic eight-carbon alkyl chain. This defined structure is a significant advantage over polymeric detergents like Triton X-100.[5]

Key Properties and Their Significance:

-

High Critical Micelle Concentration (CMC): The CMC is the concentration at which detergent monomers begin to assemble into micelles. Octyl glucoside has a high CMC, typically in the range of 20-25 mM.[5] This property is arguably its most important practical advantage. A high CMC means the detergent exists primarily as monomers at lower concentrations, and more importantly, that these monomers can be easily and rapidly removed from a protein solution by dialysis.[5] This is critical for reconstitution experiments where the detergent must be removed to allow the protein to insert into a lipid environment.

-

Small, Uniform Micelles: Above its CMC, OG forms small, relatively uniform micelles with an aggregation number of approximately 84.[5] These small micelles can effectively encapsulate the transmembrane domains of a protein without being excessively large, which is beneficial for structural studies like crystallography and cryo-electron microscopy.

-

Non-ionic Nature: The uncharged glucose headgroup makes OG a "mild" or non-denaturing detergent.[1] It disrupts lipid-lipid and lipid-protein interactions to achieve solubilization but tends to leave native protein-protein interactions and the protein's tertiary structure intact.[2]

-

Chemical Purity: Unlike polymeric detergents, OG can be synthesized to a high degree of purity, ensuring reproducibility in experiments.[2]

Comparative Analysis with Other Detergents:

To fully appreciate the impact of Octyl Glucoside, it is useful to compare its properties to other commonly used detergents in membrane biochemistry.

| Property | n-Octyl-β-D-glucosamine (OG) | Triton X-100 | Sodium Dodecyl Sulfate (SDS) | CHAPS | n-Dodecyl-β-D-maltoside (DDM) |

| Detergent Class | Non-ionic | Non-ionic | Anionic | Zwitterionic | Non-ionic |

| Molecular Weight | 292.4 g/mol | ~625 g/mol (average) | 288.4 g/mol | 614.9 g/mol | 510.6 g/mol |

| CMC (in water) | 20-25 mM | 0.2-0.9 mM | 7-10 mM (low salt) | 4-8 mM | 0.17 mM |

| Aggregation No. | ~84 | ~140 | ~62 | ~10 | ~98 |

| Micelle MW | ~25 kDa | ~90 kDa | ~18 kDa | ~6 kDa | ~50 kDa |

| Key Feature | High CMC, easily dialyzable | Inexpensive, effective | Strongly denaturing | Mild, bile-salt derivative | Very mild, good for stability |

Data compiled from multiple sources.[5][6]

The Mechanism of Solubilization: A Step-by-Step Process

The solubilization of a lipid bilayer by a detergent like octyl glucoside is a cooperative process that is generally understood to occur in three stages. The ratio of detergent to lipid is the critical factor driving the transition between these stages.

Caption: The Three-Stage Model of Membrane Solubilization by Detergents.

-

Stage I: Partitioning. At detergent concentrations below the CMC, individual detergent monomers partition into the outer leaflet of the lipid bilayer. This causes mechanical strain and begins to destabilize the membrane structure.

-

Stage II: Solubilization. As the detergent concentration reaches and exceeds the CMC, the bilayer becomes saturated. The membrane can no longer maintain its lamellar structure and begins to break apart, forming mixed micelles containing lipids, protein, and detergent. The solution transitions from turbid to clear as the large membrane fragments are fully solubilized.

-

Stage III: Delipidation. With a further increase in detergent concentration, the lipids associated with the protein are gradually displaced, leading to the formation of protein-detergent micelles and separate lipid-detergent micelles. For many applications, this stage is undesirable as the removal of native lipids can lead to protein instability or inactivation.

Experimental Protocols: Harnessing the Power of Octyl Glucoside

The true test of a detergent lies in its practical application. The following protocols provide a framework for the synthesis of octyl glucoside and its use in the solubilization of membrane proteins.

Synthesis of n-Octyl-β-D-glucosamine (Adapted from Lin et al., 1979)

This protocol is based on the Koenigs-Knorr reaction, a classical method for glycosidic bond formation.

Causality: The hydroxyl groups of glucose are first protected by acetylation to prevent side reactions. The anomeric carbon is then brominated to create a good leaving group (α-acetobromoglucose). This activated sugar can then react with n-octanol. The final step is the removal of the acetate protecting groups to yield the final product.

Protocol:

-

Preparation of α-acetobromoglucose: D-glucose is fully acetylated to form β-D-glucose pentaacetate. This is then treated with a solution of hydrogen bromide in glacial acetic acid to yield α-acetobromoglucose.

-

Condensation Reaction: α-acetobromoglucose is dissolved in a suitable organic solvent (e.g., a mixture of ether and benzene). n-octanol and a catalyst/promoter such as silver oxide or mercury(II) cyanide are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by thin-layer chromatography).

-

Work-up and Purification of Intermediate: The reaction mixture is filtered to remove inorganic salts. The filtrate is washed sequentially with water, sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The resulting crude product is the protected intermediate, n-octyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.

-

Deacetylation: The protected intermediate is dissolved in anhydrous methanol. A catalytic amount of sodium methoxide in methanol is added to the solution. The reaction proceeds at room temperature and is monitored until completion.

-

Final Purification: The reaction is neutralized with an acidic resin. The resin is filtered off, and the solvent is evaporated. The resulting solid is recrystallized from a suitable solvent (e.g., acetone or ethyl acetate) to yield pure n-Octyl-β-D-glucosamine as a white crystalline solid.[2]

Caption: Workflow for the Chemical Synthesis of n-Octyl-β-D-glucosamine.

Protocol for Membrane Protein Solubilization

Causality: The goal is to find the lowest detergent concentration that effectively extracts the target protein while preserving its activity. This is achieved by systematically titrating the detergent concentration and analyzing the supernatant for the presence and functionality of the protein. The concentration must be above the CMC to form the micelles necessary for solubilization.

Protocol:

-

Membrane Preparation: Isolate the cell membranes containing the protein of interest using standard cell lysis and centrifugation techniques (e.g., differential centrifugation or density gradient ultracentrifugation). Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, protease inhibitors).

-

Detergent Titration: Prepare a concentrated stock solution of n-Octyl-β-D-glucosamine (e.g., 10% w/v, which is ~342 mM) in the same buffer.

-

Solubilization: Aliquot the membrane suspension into several tubes. Add the OG stock solution to each tube to achieve a range of final concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v). A common starting point is 1-2% (w/v), which is well above the CMC.[6]

-

Incubation: Incubate the mixtures for a defined period (e.g., 1-4 hours) at 4°C with gentle agitation (e.g., end-over-end rotation) to allow the detergent to interact with the membranes.

-

Clarification: Centrifuge the samples at high speed (e.g., >100,000 x g for 1 hour at 4°C) to pellet unsolubilized membrane fragments and aggregated material.

-

Analysis: Carefully collect the supernatant, which contains the solubilized proteins. Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blotting (if an antibody is available) to determine the efficiency of solubilization at each detergent concentration.

-

Functional Assay: If a functional assay for the protein is available (e.g., enzyme activity, ligand binding), test the activity in the solubilized fractions to ensure the protein has retained its native conformation.

Conclusion and Future Outlook

The discovery and optimization of n-Octyl-β-D-glucosamine marked a pivotal moment in membrane biochemistry. Its unique combination of a non-denaturing character, a well-defined structure, and a high, user-friendly CMC solved many of the problems that plagued earlier detergents. It provided researchers with a reliable and gentle tool to unlock the secrets of membrane proteins, directly enabling countless discoveries in drug development, cell signaling, and structural biology.

While newer detergents and detergent-free technologies (such as amphipols and nanodiscs) continue to be developed, octyl glucoside remains a foundational and widely used tool.[7] Its story is a testament to the power of rational chemical design in solving complex biological problems, a true gentle giant that continues to support the cutting edge of science.

References

-

Keana, J. F., & Roman, R. B. (1978). Improved synthesis of n-octyl-beta-D-glucoside: a nonionic detergent of considerable potential in membrane biochemistry. Membrane Biochemistry, 1(3-4), 323-7.

-

Lin, J. T., Riedel, S., & Kinne, R. (1979). The use of octyl beta-D-glucoside as detergent for hog kidney brush border membrane. Biochimica et Biophysica Acta, 557(1), 179-87.

-

Tsuchiya, T., & Saito, S. (1984). Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins. Journal of Biochemistry, 96(5), 1593-7.

-

Wikipedia contributors. (n.d.). n-Octyl β-D-thioglucopyranoside. In Wikipedia, The Free Encyclopedia.

-

Wikipedia contributors. (n.d.). Octyl glucoside. In Wikipedia, The Free Encyclopedia.

-

Google Patents. (n.d.). Preparation method of octyl-beta-D-glucopyranoside. CN103159804B.

-

MedChemExpress. (n.d.). n-Octyl β-D-glucopyranoside.

-

Sreerama, L., & Sen, I. (1995). Differential Solubilization of Membrane Lipids by Detergents: Coenrichment of the Sheep Brain Serotonin 5-HT1A Receptor With Phospholipids Containing Predominantly Saturated Fatty Acids. Journal of Neurochemistry, 64(5), 2268-75.

-

Ducret, A., Trani, M., & Lortie, R. (2002). Screening of various glycosidases for the synthesis of octyl glucoside. Biotechnology and Bioengineering, 77(7), 752-7.

-

Vulfson, E. N., & Law, B. A. (2016). Synthesis of Octyl-β-Glucoside Catalyzed by Almond β-Glucosidase in Unconventional Reaction Media. Enzyme and Microbial Technology, 14(1), 79-84.

-

Lorber, B., Bishop, J. B., & DeLucas, L. (1990). Purification of octyl β-d-glucopyranoside and re-estimation of its micellar size. Biochimica et Biophysica Acta, 1023(2), 254-65.

-

Chemsynlab. (n.d.). 29836-26-8,OG ,n-Octyl-β-D-glucopyranoside,CAS.

-

Sigma-Aldrich. (n.d.). n-Octyl-b-D-glucopyranoside.

-

Noller, C. R., & Rockwell, C. W. (1938). The Preparation of Some Higher Alkyl Glucosides. Journal of the American Chemical Society, 60(9), 2076-2077.

-

Morandat, S., & El Kirat, K. (2007). Solubilization of supported lipid membranes by octyl glucoside observed by time-lapse atomic force microscopy. Colloids and Surfaces B: Biointerfaces, 55(2), 179-84.

-

Banerjee, P., & Joo, J. B. (2012). Differential Solubilization of Membrane Lipids by Detergents. Methods in Molecular Biology, 831, 61-79.

Sources

- 1. 29836-26-8,OG ,n-Octyl-β-D-glucopyranoside,OG CAS: 29836-26-8 [chemsynlab.com]

- 2. The use of octyl beta-D-glucoside as detergent for hog kidney brush border membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improved synthesis of n-octyl-beta-D-glucoside: a nonionic detergent of considerable potential in membrane biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Octyl glucoside - Wikipedia [en.wikipedia.org]

- 5. n -Octyl-b-D-glucopyranoside [sigmaaldrich.com]

- 6. Differential solubilization of membrane lipids by detergents: coenrichment of the sheep brain serotonin 5-HT1A receptor with phospholipids containing predominantly saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

n-Octyl-D-glucosamine and its role in membrane protein research

Technical Guide: n-Octyl-D-glucosamine (NOG) and Octyl Glucoside in Membrane Protein Research

Part 1: Executive Summary & Nomenclature Clarification

The Core Directive: In the precise world of membrane protein biochemistry, "n-Octyl-D-glucosamine" refers to N-Octyl-D-glucamine (NOG) , a linear polyol detergent. However, it is frequently confused with its cyclic counterpart, n-Octyl-β-D-glucopyranoside (Octyl Glucoside or OG) . Both are non-ionic, high-CMC detergents critical for solubilization and crystallization, but they possess distinct structural properties that influence protein stability.

This guide addresses N-Octyl-D-glucamine (NOG) as the primary topic while providing a comparative technical analysis against Octyl Glucoside (OG) to ensure you select the correct reagent for your structural biology workflow.

Key Value Proposition:

-

High CMC (~20–25 mM): Allows for rapid removal via dialysis, facilitating proteoliposome reconstitution and crystallization.

-

Linear Headgroup (NOG): Offers a flexible hydrophilic interface often gentler on specific GPCRs and transporters than the rigid cyclic headgroup of OG.

-

Zero UV Absorbance: Ideal for protein quantification at 280 nm.

Part 2: Physicochemical Profile

Understanding the "Why" behind the reagent.

Chemical Identity & Structure

-

Common Name: NOG, N-Octylglucamine.[1]

-

Structure: A linear glucose derivative where the aldehyde C1 is reduced to an amine carrying the octyl chain. This "open-chain" sugar structure allows for different hydrogen bonding patterns compared to the rigid ring of Octyl Glucoside.

Critical Micelle Concentration (CMC)

The CMC is the defining parameter for your protocol.

-

NOG CMC: ~20–25 mM (0.6 – 0.75% w/v).

-

Implication: You must maintain working concentrations significantly higher (typically 1.5x – 3x CMC) during solubilization, but you can dialyze it away in hours, not days.

Micelle Properties

-

Aggregation Number: Small (~20–40 monomers).

-

Micelle Molecular Weight: ~8–12 kDa.

-

Advantage: The small micelle size minimizes the "detergent belt" interference during crystallization, allowing protein-protein crystal lattice contacts to form more easily.

Part 3: Comparative Analysis (NOG vs. OG vs. DDM)